6-Fluoro-2-naphthaldehyde
Overview
Description
Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions
6-Fluoro-2-naphthaldehyde can be used in aromatic nucleophilic substitution (SNAr) reactions . These reactions are important in organic chemistry as they result in the formation of chemically important C-C, C-S, and C-O bonds . The presence of a formyl group was found to be essential for the reaction to take place .
Synthesis of Reaction Intermediates
SNAr reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates . The presence of electron-withdrawing groups on the aromatic ring increases the reactivity as they stabilize the negatively charged intermediate/transition state formed by the addition of a nucleophile on an aromatic ring .
Pharmaceuticals
The SNAr reactions involving 6-Fluoro-2-naphthaldehyde can be used in the synthesis of pharmaceuticals . The ability to form important bonds and the increased reactivity due to the presence of electron-withdrawing groups make it a valuable compound in pharmaceutical synthesis .
Natural Products
6-Fluoro-2-naphthaldehyde can also be used in the synthesis of natural products . The SNAr reactions it undergoes can lead to the formation of various natural products .
Herbicides
The compound is also useful in the synthesis of herbicides . The SNAr reactions it undergoes can lead to the formation of various herbicides .
Fluorescent Probes
6-Fluoro-2-naphthaldehyde can be used in the synthesis of fluorescent probes . These probes can be used for various applications, including the study of biological systems .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-fluoro-1-naphthaldehyde and 1-fluoro-2-naphthaldehyde have been studied . These compounds participate in aromatic nucleophilic substitution (SNAr) reactions, suggesting that 6-Fluoro-2-naphthaldehyde may have similar targets.
Mode of Action
6-Fluoro-2-naphthaldehyde likely interacts with its targets through an aromatic nucleophilic substitution (SNAr) reaction . This reaction proceeds via a concerted mechanism, forming a single transition state. The presence of a formyl group is essential for the reaction to take place .
Biochemical Pathways
The snar reaction it undergoes results in the formation of chemically important c-c, c-s, and c-o bonds . These reactions have significant synthetic utility, especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .
Pharmacokinetics
The introduction of solvent in similar compounds increases the activation energy barrier, indicating a significant effect of solvents on transition state . This could impact the bioavailability of 6-Fluoro-2-naphthaldehyde.
Result of Action
Similar compounds have been used as fluorescence probes due to their hydrophobic nature and excellent sensing and selectivity properties towards anions and cations .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 6-Fluoro-2-naphthaldehyde. For instance, the polar aprotic solvent DMSO works best for the aromatic nucleophilic substitution of fluorine . Additionally, the order of reactivity was found to be highest in the gas phase, followed by DMSO, and then protic polar solvents like methanol and water .
properties
IUPAC Name |
6-fluoronaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZWESCHJCWOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630454 | |
Record name | 6-Fluoronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
721968-77-0 | |
Record name | 6-Fluoronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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